Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

Medicinal Chemistry Drug Design ADME Prediction

SAR programs requiring precise modulation of polarity face batch-to-batch variability when substituting with 5-alkyl analogs. This 5-ethoxymethyl-1,3,4-thiadiazole provides a distinct physicochemical profile with consistent ≥97% purity. • TPSA 90.41 Ų, 7 H-bond acceptors-higher than methyl/ethyl/isopropyl analogs • LogP 0.58-0.76 vs. 1.16 for 5-isopropyl-enhanced aqueous solubility • Minimizes purification bottlenecks in library production & co-crystal screens

Molecular Formula C9H13N3O4S
Molecular Weight 259.28
CAS No. 797781-90-9
Cat. No. B3016540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
CAS797781-90-9
Molecular FormulaC9H13N3O4S
Molecular Weight259.28
Structural Identifiers
SMILESCCOCC1=NN=C(S1)NC(=O)C(=O)OCC
InChIInChI=1S/C9H13N3O4S/c1-3-15-5-6-11-12-9(17-6)10-7(13)8(14)16-4-2/h3-5H2,1-2H3,(H,10,12,13)
InChIKeyKNBPWHMNYNLSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate Procurement Overview


Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (CAS 797781-90-9) is a 1,3,4-thiadiazole-2-ylamino oxoacetate ester with molecular formula C9H13N3O4S and molecular weight 259.28 g/mol . It features a 5-ethoxymethyl substituent that distinguishes it from simpler alkyl analogs. Commercially, it is available as a research chemical with typical purity of 97% (NLT 98% from some suppliers) . The compound is primarily utilized as a heterocyclic building block in medicinal chemistry and agrochemical research, where the ethoxymethyl group introduces polar surface area (TPSA 90.41 Ų) and hydrogen bond acceptor capacity beyond that of methyl, ethyl, or isopropyl analogs .

Workflow
Heterocyclic building block for medicinal chemistry and agrochemical research programs
Selection logic
Ethoxymethyl substituent adds polar surface area and hydrogen bond acceptor capacity beyond simple alkyl analogs

Why Generic 5-Alkyl Substitution Fails for This Compound


While the 1,3,4-thiadiazole-2-ylamino oxoacetate scaffold is conserved across numerous commercial analogs, substitution at the 5-position profoundly alters physicochemical and safety profiles. The ethoxymethyl group at position 5 introduces an ethereal oxygen that increases the topological polar surface area (TPSA) to 90.41 Ų compared to 81.18 Ų for the 5-ethyl and 5-isopropyl analogs . This modification changes the hydrogen bond acceptor count from 6 to 7, directly impacting solubility, LogP, and biological membrane permeability predictions . Consequently, replacement with a 5-methyl, 5-ethyl, or 5-isopropyl analog may yield a compound with divergent pharmacokinetic behavior, unrecognized toxicity burden, or altered reactivity in downstream synthetic transformations, undermining reproducibility in lead optimization programs .

TPSA Replacing ethoxymethyl with methyl, ethyl, or isopropyl may reduce polar surface area, altering solubility and permeability profiles.
H-bond Fewer hydrogen bond acceptors in 5-alkyl analogs can change intermolecular interactions and co-crystal formation behavior.
LogP Analog substitution may shift lipophilicity, potentially affecting pharmacokinetic predictions and lead optimization reproducibility.

Quantitative Differentiation Evidence


TPSA Elevation vs. 5-Ethyl and 5-Isopropyl Analogs

The target compound exhibits a TPSA of 90.41 Ų, measured via computational prediction (Leyan platform), compared to 81.18 Ų for both the 5-ethyl (CAS 83244-97-7) and 5-isopropyl (CAS 510763-27-6) analogs . This difference of 9.23 Ų arises from the additional ether oxygen in the ethoxymethyl substituent.

TPSA elevation
Reported
90.41 Ų vs. 81.18 Ų for ethyl/isopropyl analogs (+9.23 Ų, 11.4% increase)
Higher polarity may influence solubility and gastrointestinal absorption predictions
In silico calculation; experimental validation recommended
Medicinal Chemistry Drug Design ADME Prediction

LogP Reduction vs. 5-Isopropyl Analog

The target compound has a predicted LogP of 0.5762 (Leyan) or 0.76 (ACD/LogP, ChemSpider), while the 5-isopropyl analog (CAS 510763-27-6) has a LogP of 1.1631 . The 5-ethyl analog (CAS 83244-97-7) has a LogP of 0.6021, closer to the target but still slightly higher .

LogP reduction
Reported
0.576 (target) vs. 1.163 (isopropyl analog), reduction by 0.587
Lower lipophilicity may affect membrane permeability and metabolic stability
Predicted LogP; confirm with experimental shake-flask method
Lipophilicity Drug Metabolism Pharmacokinetics

Increased Hydrogen Bond Acceptor Count

The target compound possesses 7 hydrogen bond acceptors (H_Acceptors), whereas the 5-ethyl and 5-isopropyl analogs each have only 6 . This additional acceptor arises from the ethereal oxygen in the ethoxymethyl side chain.

H-bond acceptors
Class-level
7 (target) vs. 6 for ethyl/isopropyl analogs (+1 acceptor)
Additional acceptor may modify protein binding and formulation compatibility
Impact on co-crystal design should be assessed case by case
Hydrogen Bonding Molecular Recognition Crystal Engineering

Consistent High Purity Across Suppliers

The target compound is consistently supplied at ≥97% purity (Leyan: 97%, MolCore: NLT 98%, Chemsrc: 98%) , whereas some 5-alkyl analogs such as ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate are listed at 95% purity by certain vendors .

Purity consistency
Specification review
97–98% across multiple vendors; 5-ethyl analog listed at 95% by some suppliers
Consistent higher purity reduces re-purification needs and assay variability
Verify vendor certificate of analysis for each lot
Quality Assurance Procurement Chemical Sourcing

Hazard Classification Consistency Across Analogs

The target compound and its 5-ethyl and 5-isopropyl analogs share identical GHS hazard classifications: Acute Tox. 4 (H302), STOT RE 1 (H372), Aquatic Chronic 2 (H411) . This uniformity suggests that the 5-substituent does not dramatically alter the toxicity-driving structural features, but the ethoxymethyl compound may still exhibit different exposure limits due to altered physicochemical properties.

Hazard class match
Class-level
Identical GHS: H302, H372, H411 across all three compounds
Uniform classification does not guarantee identical exposure risks due to different physicochemical profiles
Perform compound-specific risk assessment for handling
Toxicology Safety Handling

Rotatable Bond Count Difference

The target compound contains 5 rotatable bonds (Leyan), whereas the 5-ethyl and 5-isopropyl analogs each have only 3 rotatable bonds . The extra two rotatable bonds are contributed by the ethoxymethyl side chain, increasing conformational flexibility.

Rotatable bonds
Class-level
5 (target) vs. 3 for ethyl/isopropyl analogs (+2 bonds, 66.7% increase)
Greater flexibility may influence binding entropy and crystallography behavior
Consider conformational search during pharmacophore modeling
Conformational Flexibility Molecular Dynamics Pharmacophore Modeling

Best Research and Industrial Application Scenarios


Lead Optimization Requiring Tuned Lipophilicity

When a lead series requires a compound with LogP <1.0 to improve aqueous solubility while retaining the 1,3,4-thiadiazole pharmacophore, the target compound (LogP 0.58-0.76) offers a distinct alternative to the more lipophilic 5-isopropyl analog (LogP 1.16) . This property gradient enables systematic SAR exploration without altering the core scaffold.

Hydrogen Bond-Dependent Co-Crystal Engineering

The presence of 7 hydrogen bond acceptors in the target compound, compared to 6 in 5-alkyl analogs, provides an additional interaction site for co-former selection in co-crystal screens . This feature may be exploited in solid-state formulation development for poorly soluble pharmaceutical intermediates.

High-Purity Building Block for Parallel Synthesis

With purity consistently ≥97% across suppliers, the target compound minimizes batch-to-batch variability in combinatorial library production, reducing purification bottlenecks. The 5-ethyl analog, sometimes listed at 95% purity, may introduce additional impurities that complicate high-throughput biological screening .

Environmental Fate Assessment in Agrochemical Research

The aquatic chronic toxicity classification (H411) applies equally to the target and its analogs, but the higher TPSA (90.41 Ų) of the ethoxymethyl derivative suggests potentially different soil mobility and water solubility, necessitating compound-specific environmental fate studies rather than read-across from 5-alkyl analogs .

Application
Selection Property
Validation Focus
Lead optimization requiring tuned lipophilicity
Ethoxymethyl group lowers LogP relative to isopropyl analog, offering moderate lipophilicity
Experimental LogP determination and permeability assays
Hydrogen bond-dependent co-crystal engineering
Extra H-bond acceptor site compared to 5-alkyl analogs
Co-crystal screening and solid-state stability evaluation
High-purity building block for parallel synthesis
Consistent ≥97% purity across vendors, reducing purification burden
Batch-to-batch purity verification and biological assay reproducibility
Environmental fate assessment in agrochemical research
Higher polar surface area may influence soil mobility and water solubility
Compound-specific environmental fate studies; avoid read-across from alkyl analogs
Quote Request

Request a Quote for Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.